

Diflufenican CAS number and other chemical identifiers

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Diflufenican: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the herbicide **Diflufenican**, focusing on its chemical properties, mechanism of action, and relevant experimental methodologies. The information is tailored for professionals in research, science, and drug development who require a detailed understanding of this compound.

Core Chemical Identifiers

Diflufenican is a selective herbicide used for the control of broadleaf weeds.[1] Its chemical identity is defined by several key identifiers, which are crucial for accurate documentation and research.



Identifier	Value	Source(s)
CAS Number	83164-34-4	[1]
IUPAC Name	N-(2,4-difluorophenyl)-2-[3- (trifluoromethyl)phenoxy]pyridi ne-3-carboxamide	[1]
Chemical Formula	C19H11F5N2O2	[1]
Molecular Weight	394.30 g/mol	[1]
PubChem CID	91735	[1]
SMILES	C1=CC(=CC(=C1)OC2=C(C= CC=N2)C(=O)NC3=C(C=C(C= C3)F)F)C(F)(F)F	[1]

Mechanism of Action: Inhibition of Carotenoid Biosynthesis

Diflufenican's herbicidal activity stems from its role as a potent inhibitor of the carotenoid biosynthesis pathway in plants.[1][2] Specifically, it targets and blocks the function of the enzyme phytoene desaturase (PDS).[1][2]

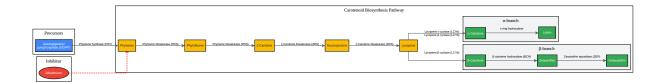
PDS is a critical enzyme responsible for the desaturation of phytoene, a precursor molecule in the carotenoid pathway.[3][4][5] By inhibiting PDS, **Diflufenican** causes the accumulation of phytoene and prevents the formation of downstream carotenoids, such as beta-carotene, lutein, and zeaxanthin.[3][4][5]

Carotenoids play a vital role in photoprotection by quenching reactive oxygen species generated during photosynthesis.[5] The absence of these protective pigments leads to photo-oxidative damage of chlorophyll and other cellular components, resulting in the characteristic bleaching or whitening of the treated plant tissues, followed by necrosis and death.[1][2]

Signaling Pathway: Carotenoid Biosynthesis

The following diagram illustrates the carotenoid biosynthesis pathway and highlights the point of inhibition by **Diflufenican**.





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Carotenoid biosynthesis pathway showing **Diflufenican**'s inhibition of Phytoene Desaturase (PDS).

Experimental Protocols

This section outlines key experimental methodologies for the study of **Diflufenican**.

Synthesis of Diflufenican

Several synthetic routes for **Diflufenican** have been reported. A common laboratory-scale synthesis involves the following steps:

- Esterification: React 2-chloronicotinic acid with 3-(trifluoromethyl)phenol in the presence of a
 coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4dimethylaminopyridine (DMAP) in an inert solvent like dichloromethane (DCM) to form the
 corresponding ester.
- Amidation: The resulting ester is then reacted with 2,4-difluoroaniline in a suitable solvent,
 often with a base such as sodium hydride, to yield **Diflufenican**.[6]
- Purification: The crude product is purified by recrystallization or column chromatography.[6]



In Vitro Phytoene Desaturase (PDS) Inhibition Assay

This assay is crucial for determining the inhibitory activity of compounds like **Diflufenican** on its target enzyme.

- Enzyme Preparation: Recombinant PDS can be expressed in and purified from E. coli or other suitable expression systems. Alternatively, PDS can be partially purified from plant tissues known to have high carotenoid biosynthesis activity, such as etiolated seedlings or chromoplasts from fruits and flowers.
- Substrate Preparation: The substrate, phytoene, is typically incorporated into liposomes to ensure its solubility in the aqueous assay buffer.
- Assay Reaction: The reaction mixture contains the PDS enzyme preparation, phytoenecontaining liposomes, a suitable buffer (e.g., Tris-HCl with cofactors like FAD and NADP+), and the inhibitor (**Diflufenican**) at various concentrations.
- Incubation: The reaction is incubated at an optimal temperature (e.g., 30-37°C) for a defined period.
- Product Extraction and Analysis: The reaction is stopped, and the carotenoids are extracted with an organic solvent (e.g., acetone or a mixture of chloroform and methanol). The amount of phytoene consumed or the amount of desaturated products (e.g., phytofluene, ζ-carotene) formed is quantified by High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.[7][8][9]

Analysis of Phytoene Accumulation in Planta

This experiment confirms the in vivo effect of **Diflufenican** on the carotenoid biosynthesis pathway.

- Plant Treatment: Treat susceptible plants or plant cell cultures with a known concentration of Diflufenican. Include an untreated control group.
- Sample Collection: Harvest plant tissue at various time points after treatment.
- Pigment Extraction: Grind the plant tissue in a suitable solvent, such as acetone or methanol, to extract the pigments. Saponification with potassium hydroxide may be



necessary to remove chlorophylls and other interfering lipids.[10][11]

Phytoene Quantification: Separate and quantify the extracted pigments using HPLC with a
C30 reverse-phase column, which is particularly effective for separating carotenoid isomers.
[12][13] Phytoene is detected by its characteristic UV absorbance spectrum.

Analytical Methods for Diflufenican Residue Detection

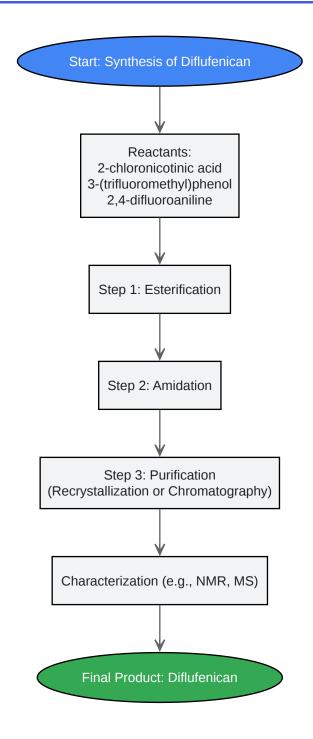
Determining the presence and concentration of **Diflufenican** in environmental samples like soil and water is essential for regulatory and environmental impact studies.

- Extraction: **Diflufenican** is typically extracted from soil samples using an organic solvent such as methanol or acetonitrile, often with the aid of sonication or shaking.[14][15]
- Clean-up: The crude extract is purified using solid-phase extraction (SPE) with cartridges such as C18 or silica to remove interfering compounds.[14]
- Analysis: The purified extract is analyzed by High-Performance Liquid Chromatography
 (HPLC) coupled with a UV or mass spectrometry (MS) detector for sensitive and selective
 quantification.[16][17][18] Gas chromatography (GC) with an electron capture detector (ECD)
 can also be used.[14]

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of key experimental procedures related to **Diflufenican** research.

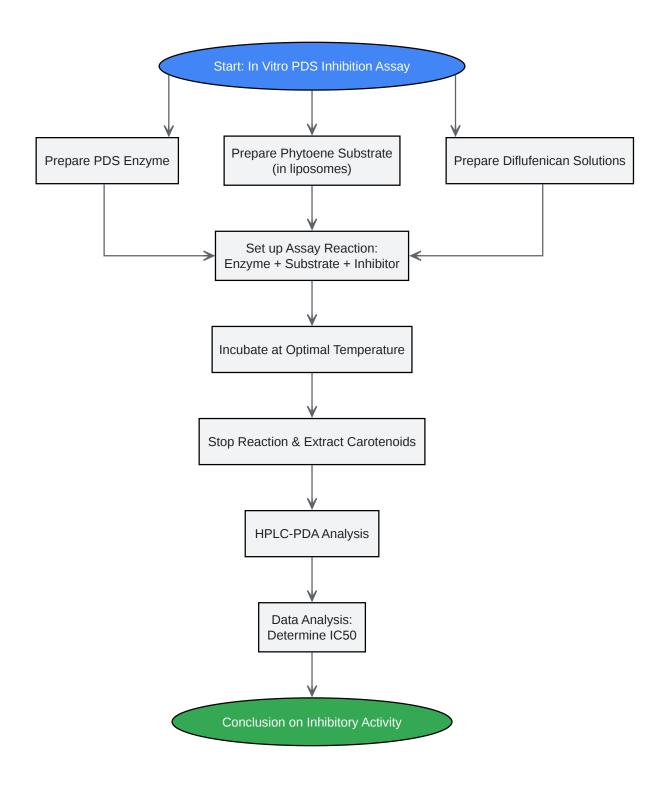




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Workflow for the chemical synthesis of **Diflufenican**.





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Experimental workflow for the in vitro Phytoene Desaturase (PDS) inhibition assay.



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